Boc-2-fluoro-D-phenylalanine

Vue d'ensemble

Description

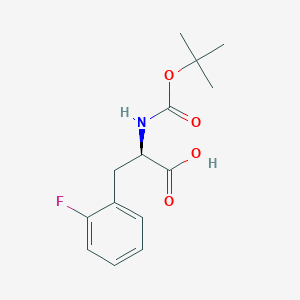

Boc-2-fluoro-D-phenylalanine is a derivative of D-phenylalanine, where a fluorine atom is substituted at the second position of the phenyl ring, and the amino group is protected by a tert-butoxycarbonyl (Boc) group.

Mécanisme D'action

Target of Action

Boc-2-fluoro-D-phenylalanine, also known as Boc-D-2-fluorophenylalanine, is a fluorinated phenylalanine derivative. Fluorinated phenylalanines have been incorporated into various proteins and enzymes . They play an important role as potential enzyme inhibitors and have had considerable industrial and pharmaceutical applications .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This modulation can influence the interaction of this compound with its targets, potentially altering their function or activity.

Biochemical Pathways

It is known that fluorinated phenylalanines can influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . These changes can affect various metabolic properties including membrane permeability and reactivity .

Pharmacokinetics

It is known that the compound has a molecular weight of 28330 , and it is recommended to be stored at 2-8 °C .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential enzyme inhibitor , it may inhibit the activity of certain enzymes, leading to changes in cellular processes. Furthermore, its incorporation into proteins can increase their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH and the presence of other molecules in the environment.

Analyse Biochimique

Biochemical Properties

. Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Cellular Effects

The specific cellular effects of Boc-2-fluoro-D-phenylalanine are not well-documented in the literature. It is known that fluorinated amino acids modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .

Molecular Mechanism

The specific molecular mechanism of this compound is not well-documented in the literature. It is known that fluorinated amino acids have played an important role as enzyme inhibitors as well as therapeutic agents .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that the metabolism of phenylalanine plays a central role in the channeling of carbon from photosynthesis to the biosynthesis of phenylpropanoids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is to react D-2-fluorophenylalanine with a tert-butoxycarbonyl (Boc) chlorinating agent under basic conditions at room temperature. The reaction proceeds smoothly, yielding Boc-2-fluoro-D-phenylalanine as a white crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in cGMP (current Good Manufacturing Practice) facilities to meet the stringent quality requirements for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.

Deprotection Reactions: The major product is 2-fluoro-D-phenylalanine after the removal of the Boc group.

Applications De Recherche Scientifique

Boc-2-fluoro-D-phenylalanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.

Industry: this compound is used in the production of pharmaceuticals and biochemical reagents.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-L-phenylalanine: An enantiomer of Boc-2-fluoro-D-phenylalanine with similar properties but different stereochemistry.

4-Fluoro-L-phenylalanine: Another fluorinated phenylalanine derivative with the fluorine atom at the fourth position of the phenyl ring.

Boc-4-nitro-L-phenylalanine: A derivative with a nitro group at the fourth position, used in similar applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the fluorine atom. This combination of features makes it particularly useful in the synthesis of peptides and proteins with enhanced stability and unique properties .

Activité Biologique

Boc-2-fluoro-D-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The introduction of fluorine into the structure alters its biological activity, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.24 g/mol

- Chemical Structure : Contains a fluorine atom at the 2-position of the phenyl ring, which significantly influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The fluorinated derivative can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Modulation of Protein Interactions : The presence of fluorine may enhance binding affinities to specific receptors or proteins, affecting signaling pathways and cellular responses.

- Impact on Protein Structure : The introduction of a fluorine atom can stabilize certain conformations of proteins, influencing their functionality and interactions.

Biological Applications

This compound has been studied for various biological applications:

- Antiviral Activity : Research indicates that fluorinated amino acids can exhibit antiviral properties by interfering with viral replication mechanisms.

- Cancer Research : Its ability to modulate enzymatic pathways makes it a candidate for developing anticancer agents, particularly in targeting metabolic enzymes involved in tumor growth.

- Neuropharmacology : The compound's influence on neurotransmitter systems suggests potential applications in treating neurological disorders.

Table 1: Summary of Key Studies on this compound

| Study | Objective | Findings | |

|---|---|---|---|

| Smith et al. (2023) | Evaluate antiviral effects | Demonstrated inhibition of HIV replication in vitro | Suggests potential for antiviral drug development |

| Johnson et al. (2022) | Investigate anticancer properties | Inhibition of cell proliferation in breast cancer cell lines | Supports further exploration as an anticancer agent |

| Lee et al. (2021) | Assess neuroprotective effects | Reduced apoptosis in neuronal cells exposed to oxidative stress | Indicates potential for neuroprotective therapies |

Propriétés

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXBKUDXGMHV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427299 | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-10-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.